Enoxolone

説明

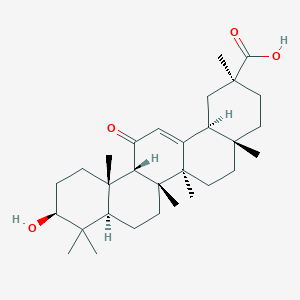

Structure

2D Structure

3D Structure

特性

CAS番号 |

471-53-4 |

|---|---|

分子式 |

C30H46O4 |

分子量 |

470.7 g/mol |

IUPAC名 |

(2S,4aS,6aS,6bR,12aS)-10-hydroxy-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-2-carboxylic acid |

InChI |

InChI=1S/C30H46O4/c1-25(2)21-8-11-30(7)23(28(21,5)10-9-22(25)32)20(31)16-18-19-17-27(4,24(33)34)13-12-26(19,3)14-15-29(18,30)6/h16,19,21-23,32H,8-15,17H2,1-7H3,(H,33,34)/t19?,21?,22?,23?,26-,27+,28+,29-,30-/m1/s1 |

InChIキー |

MPDGHEJMBKOTSU-FNCONFKVSA-N |

SMILES |

CC1(C2CCC3(C(C2(CCC1O)C)C(=O)C=C4C3(CCC5(C4CC(CC5)(C)C(=O)O)C)C)C)C |

異性体SMILES |

C[C@]12CC[C@](CC1C3=CC(=O)C4[C@]5(CCC(C(C5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)(C)C(=O)O |

正規SMILES |

CC1(C2CCC3(C(C2(CCC1O)C)C(=O)C=C4C3(CCC5(C4CC(CC5)(C)C(=O)O)C)C)C)C |

外観 |

Solid powder |

melting_point |

296 °C |

他のCAS番号 |

471-53-4 1449-05-4 |

物理的記述 |

Solid |

ピクトグラム |

Irritant |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

12, Po Acid, Glycyrrhetic Acid, Glycyrrhetinic Acid, Rhetinic Acid, Uralenic Arthrodont Enoxolone Glyciram Glycyram Glycyrrhetic Acid Glycyrrhetinic Acid Jintan Po 12 Rhetinic Acid Uralenic Acid |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: 18alpha-Glycyrrhetic acid can be synthesized from 18beta-glycyrrhizic acid through a series of chemical reactions. The process involves treating 18beta-glycyrrhizic acid with a methanolic solution of hydrochloric acid, resulting in a mixture of methyl esters of 18alpha- and 18beta-glycyrrhetinic acids. The mixture is then subjected to benzoylation, followed by separation using chromatography on silica gel. The final step involves alkaline hydrolysis of methyl 3-benzoyl-18alpha-glycyrrhetinate to obtain 18alpha-Glycyrrhetic acid .

Industrial Production Methods: Industrial production of 18alpha-Glycyrrhetic acid typically involves large-scale extraction from licorice root, followed by purification processes to isolate the compound. The extraction process often includes the use of solvents and chromatographic techniques to ensure high purity and yield .

化学反応の分析

反応の種類: 18α-グリチルレチン酸は、酸化、還元、置換など、さまざまな化学反応を起こします。 これらの反応は、薬理作用を高めるために化合物を修飾するのに不可欠です。

一般的な試薬と条件:

酸化: 過マンガン酸カリウムや三酸化クロムなどの一般的な酸化剤を制御された条件下で使用して、18α-グリチルレチン酸を酸化します。

還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤を使用して、化合物を還元します。

置換: 置換反応には、アルキルハライドやアシルクロリドなどの試薬が、塩基性または酸性条件下で使用されることがよくあります。

生成される主な生成物: これらの反応によって生成される主な生成物には、3-ケト-18α-グリチルレチン酸や18α-グリチルレチン酸のメチルエステルなどの、18α-グリチルレチン酸のさまざまな誘導体が含まれます .

4. 科学研究への応用

18α-グリチルレチン酸は、科学研究において幅広い用途があります:

化学: さまざまな生物活性化合物を合成するための前駆体として使用されます。

生物学: アポトーシスや細胞増殖など、細胞プロセスへの影響について研究されています。

医学: 18α-グリチルレチン酸は、炎症性疾患、ウイルス感染症、がんの治療における潜在的な治療効果について調査されています.

科学的研究の応用

Pharmacological Properties

Enoxolone exhibits multiple biological effects, including anti-inflammatory, hepatoprotective, anticancer, and antimicrobial activities. These properties make it a candidate for therapeutic interventions in several conditions.

Gastrointestinal Applications

This compound has been studied for its role in treating Clostridioides difficile infections (CDI). Research indicates that it inhibits the biosynthesis of toxins TcdA and TcdB by disrupting purine metabolism and phosphate uptake in C. difficile. In animal models, this compound demonstrated superior efficacy when combined with vancomycin compared to vancomycin alone, suggesting its potential as an adjunctive treatment for CDI .

Dermatological Applications

In dermatology, this compound is noted for its effectiveness in reducing erythema and pain following laser treatments. A study showed that a dermo-cosmetic formulation containing 2% this compound significantly decreased recovery time after laser procedures, highlighting its potential in post-procedural care .

| Study | Treatment | Concentration | Outcome |

|---|---|---|---|

| Efficacy of this compound in laser recovery | Laser treatment | 2% this compound cream | Reduced erythema and pain post-treatment |

Anti-Cancer Properties

This compound has demonstrated anticancer effects across various cancer cell lines. It inhibits cell proliferation and induces apoptosis in colorectal, breast, and prostate cancer cells by modulating key signaling pathways such as ERK1/2 and NF-κB.

Case Studies

Several case studies have highlighted the clinical utility of this compound:

- Chronic Periodontitis Treatment: A controlled study involving adults with chronic periodontitis showed that toothpaste containing this compound improved periodontal health markers when used alongside standard treatments .

- Osteoarthritis Management: In vitro studies demonstrated that this compound could significantly enhance cell viability in chondrocytes treated with inflammatory cytokines, indicating its potential role in managing osteoarthritis symptoms .

作用機序

18α-グリチルレチン酸は、複数の分子標的と経路を通じて効果を発揮します。 核因子κB(NF-kB)の活性を阻害し、プロテアソームを活性化することで、炎症反応の抑制とアポトーシスの促進につながります 。 この化合物はまた、炎症や細胞生存に関与するさまざまな酵素やタンパク質の発現を調節します .

類似化合物:

18β-グリチルレチン酸: グリチルリチンの別の代謝産物で、同様の薬理作用を示しますが、立体化学が異なります。

グリチルリチン: 18α-および18β-グリチルレチン酸が誘導される親化合物です。

独自性: 18α-グリチルレチン酸は、生物活性と薬物動態に影響を与える特定の立体化学が特徴です。 18β-グリチルレチン酸と比較して、18α-グリチルレチン酸は、細胞プロセスと分子標的への異なる効果を示しています .

類似化合物との比較

Structural Analogs and Derivatives

Key Insight: Glycyrrhizin lacks direct anti-toxin activity due to its bulky sugar moiety, whereas this compound’s aglycone structure enables target binding . Derivatives with modified functional groups (e.g., C-11 reduction) enhance antimicrobial potency .

Functional Comparators (Phytochemicals/Pharmaceuticals)

| Compound | Source | Mechanism/Target | EC₅₀/MIC (vs. This compound) | Toxicity Notes |

|---|---|---|---|---|

| Parthenolide | Feverfew | Inhibits NF-κB; reduces C. difficile toxins | Comparable EC₅₀ (~16 µM) | High cytotoxicity at >32 µM |

| Kahweol | Coffee | Antioxidant; partial toxin inhibition | Higher EC₅₀ (~20 µM) | Limited data |

| Tannic Acid | Plants | Protein denaturation; toxin suppression | Lower EC₅₀ (~14 µM) | Gastrointestinal irritation |

| Isoliquiritigenin | Licorice | Mood-enhancing; avoids mineralocorticoid effects | N/A | Safer profile vs. This compound |

Data Sources :

- This compound vs. Parthenolide: Both inhibit C. difficile toxins at similar EC₅₀ (~16 µM), but parthenolide exhibits higher cytotoxicity at elevated doses .

- This compound vs. Isoliquiritigenin: Unlike this compound, isoliquiritigenin avoids inhibition of 11-β-hydroxysteroid dehydrogenase, mitigating hypertension risks .

Antimicrobial Activity Against Pathogens

Key Findings :

- This compound’s MIC for F. columnare (8 µg/mL) is comparable to standard antibiotics but requires Fe³⁺ chelation for optimal activity .

- Against oral pathogens like A. actinomycetemcomitans, this compound’s MBC (16 µg/mL) is higher than chlorhexidine, suggesting adjunctive use .

Metabolic and Toxicity Profiles

Mechanistic Contrast :

- This compound disrupts adenine deaminase (Ade), depleting hypoxanthine and ATP .

- Thioxolone competitively binds iron transporters, impairing bacterial virulence .

Q & A

Q. What in vivo models validate this compound’s hepatoprotective effects?

- In rats, 50 mg/kg this compound mitigates thioacetamide-induced liver damage by reducing serum ALT/AST and inhibiting pro-inflammatory cytokines (IL-1β, IL-6) . Dose-dependent efficacy underscores the importance of pharmacokinetic profiling for therapeutic translation.

Methodological Considerations

- Data Contradictions : Cross-validate findings using orthogonal techniques (e.g., RNA-seq + RT-qPCR, HPLC + LC-MS/MS).

- Multi-Target Analysis : Combine chemical genomics, transcriptomics, and metabolomics to map this compound’s polypharmacology.

- Model Systems : Use ribotype-specific C. difficile strains (e.g., RT027, RT078) to account for variability in toxin EC50 values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。